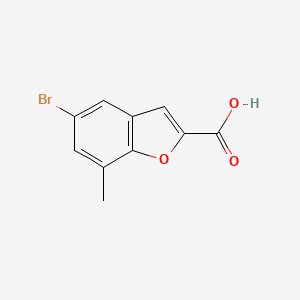

5-Bromo-7-methyl-1-benzofuran-2-carboxylic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“5-Bromo-7-methyl-1-benzofuran-2-carboxylic acid” is a halogenated heterocycle . It has an empirical formula of C10H7BrO4 and a molecular weight of 271.06 . It is a solid compound .

Synthesis Analysis

The synthesis of benzofuran derivatives involves various strategies. One common method is the metal-free cyclization of ortho-hydroxystilbenes into 2-arylbenzofurans, mediated by hypervalent iodine reagents . Another approach is the dehydrative cyclization of o-hydroxybenzyl ketones . There are also methods involving the cyclization of aryl acetylenes using transition-metal catalysis .Molecular Structure Analysis

The molecular structure of “this compound” can be represented by the SMILES stringO=C(O)C1=CC2=C(C(OC)=CC(Br)=C2)O1 . The InChI key for this compound is OEICZFFUNDGUEF-UHFFFAOYSA-N . Chemical Reactions Analysis

Benzofuran derivatives can undergo various chemical reactions. For instance, they can participate in Sonogashira cross-coupling reactions under ambient conditions, catalyzed by palladium nanoparticles . They can also undergo hydroalkoxylation reactions catalyzed by indium (III) halides .Physical And Chemical Properties Analysis

“this compound” is a solid compound . It has an empirical formula of C10H7BrO4 and a molecular weight of 271.06 .科学的研究の応用

Synthesis and Antimicrobial Activities

One study outlines the synthesis of a useful intermediate, 2-(azidomethyl)-5-bromobenzofuran, starting from 5-bromobenzofuran-2-carboxylic acid. This process involved a series of reactions leading to the creation of novel 1-((5-bromobenzofuran-2-yl)methyl)-4-substituted phenyl-1H-1,2,3-triazoles. These newly synthesized compounds were evaluated for their antimicrobial activities against both Gram-negative and Gram-positive bacterial strains, indicating their potential in developing new antimicrobial agents (Sanjeeva et al., 2021).

Synthesis of Benzofuran Aryl Ureas and Carbamates

Another research effort reported the synthesis of biologically significant benzofuran aryl ureas and carbamates. The process began with the formation of the benzofuran ring from bromo salicylaldehyde, leading to the production of 5-bromobenzofuran-2-ethyl carboxylate. This compound underwent further transformations to create benzofuran aryl ureas and carbamates, which were then characterized and screened for antimicrobial activities (Kumari et al., 2019).

Evaluation of Amide Derivatives for Antimicrobial Activity

In a different study, various amide derivatives of benzodifuran-2-carboxylic acid were synthesized and screened for antimicrobial activity against a range of bacterial strains and fungi. This research underscores the potential use of 5-Bromo-7-methyl-1-benzofuran-2-carboxylic acid derivatives in developing new antimicrobial agents (Soni & Soman, 2014).

Hydrogen Bonding and Pi-Pi Interactions

Research on 1-benzofuran-2,3-dicarboxylic acid and its cocrystals explores the significance of hydrogen bonding and pi-pi interactions, which are crucial for understanding the chemical properties and reactivity of benzofuran derivatives. This knowledge can be applied in the design of materials and pharmaceuticals (Titi & Goldberg, 2009).

将来の方向性

Benzofuran derivatives have attracted significant attention due to their diverse pharmacological activities . They are potential natural drug lead compounds . For instance, some substituted benzofurans have shown significant anticancer activities . Therefore, the development of promising compounds with target therapy potentials and little side effects is the main goal of current research .

作用機序

Target of Action

Related compounds such as 5-bromobenzofuran have been shown to bind strongly and with high selectivity to the serotonin receptor 5-ht2a .

Mode of Action

It’s likely that it interacts with its targets, possibly serotonin receptors, leading to changes in cellular signaling and function .

Biochemical Pathways

Benzofuran compounds are known to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . These activities suggest that the compound may affect a variety of biochemical pathways.

Result of Action

Related benzofuran compounds have been shown to have significant cell growth inhibitory effects in various types of cancer cells .

生化学分析

Biochemical Properties

Benzofuran compounds are known to interact with various enzymes, proteins, and other biomolecules .

Molecular Mechanism

The molecular mechanism of action of 5-Bromo-7-methyl-1-benzofuran-2-carboxylic acid is not well-defined. It is likely that this compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Metabolic Pathways

It is likely that this compound interacts with various enzymes or cofactors and may have effects on metabolic flux or metabolite levels .

特性

IUPAC Name |

5-bromo-7-methyl-1-benzofuran-2-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7BrO3/c1-5-2-7(11)3-6-4-8(10(12)13)14-9(5)6/h2-4H,1H3,(H,12,13) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SICPVBNFSMTGKO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC2=C1OC(=C2)C(=O)O)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7BrO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.06 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(4-isopropylphenyl)-4-[3-(propionylamino)pyridin-2-yl]benzamide](/img/structure/B2831872.png)

![2-((5,6-dimethyl-7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)-N-(4-(trifluoromethoxy)phenyl)acetamide](/img/structure/B2831874.png)

![4-(4-{Thieno[2,3-d]pyrimidin-4-yl}piperazin-1-yl)-6-(trifluoromethyl)pyrimidine](/img/structure/B2831875.png)

![5-(4-chlorophenyl)-3-(4-methoxyphenyl)-1-[4-(trifluoromethyl)phenyl]-4,5-dihydro-1H-pyrazole](/img/structure/B2831876.png)

![2-[(2-Chlorophenyl)sulfanyl]-5-[3-(trifluoromethyl)phenyl]nicotinonitrile](/img/structure/B2831881.png)

![2-Chloro-1-[(1S,2R,4R)-6',6'-dimethylspiro[bicyclo[2.2.1]heptane-2,2'-morpholine]-4'-yl]propan-1-one](/img/structure/B2831882.png)

![[(3S,3Ar,6S,6aR)-6-(aminomethyl)-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-3-yl]methanamine;dihydrochloride](/img/structure/B2831883.png)

![9-ethyl-1,7-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2831884.png)

![4-({[1-(4-Methylbenzyl)-5-oxopyrrolidin-3-yl]carbonyl}amino)benzoic acid](/img/structure/B2831888.png)